3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

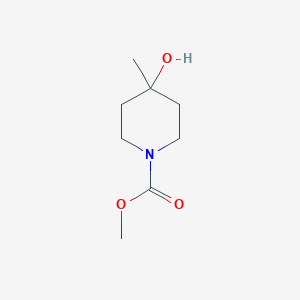

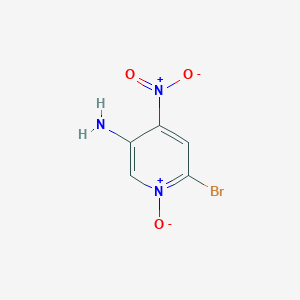

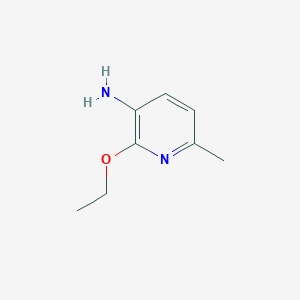

“3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” is a compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is a derivative of 3,4-dihydro-2H-1-benzopyran .

Synthesis Analysis

A new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position was successfully prepared via palladium-mediated cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring, which is a fused ring structure incorporating a benzene ring and a pyran ring .Chemical Reactions Analysis

The synthesis of this compound involves palladium-mediated cross-coupling reactions . The reaction involves the formation of new bonds and the breaking of old ones, resulting in the formation of the desired product .Applications De Recherche Scientifique

Interaction with Serotoninergic Receptors

- Summary of Application: A series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, which are structurally similar to “3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid”, were synthesized and studied for their interaction with serotoninergic receptors .

- Methods of Application: The compounds were prepared via palladium-mediated cross-coupling reactions .

- Results or Outcomes: Some of the new compounds showed high affinity for 5-HT 1A and 5-HT 7 receptors. The best affinity for the 5-HT 1A and 5-HT 7 receptors was obtained for 2b (K i = 0.3 nM for 5-HT 1A and 3.1 nM for 5-HT 7 ) .

Potential Anxiolytic Agents

- Summary of Application: 3-amino-3,4-dihydro-2H-1-benzopyran derivatives were studied as potential anxiolytic agents .

- Methods of Application: A series of spiro [pyrrolidine- and piperidine-2,3’ (2’H)-benzopyrans] with various substitutions on the aromatic ring as well as on the extracyclic spiranic nitrogen atom were synthesized and evaluated for their serotonergic and dopaminergic activities .

- Results or Outcomes: Affinities for the 5-HT1A receptors were in the nanomolar range for the best compounds. The dextrorotatory enantiomer (+)-11a showed better affinity and selectivity for 5-HT1A receptors than its levorotatory analogue (-)-11a .

Dopamine β-Monooxygenase Inhibitors

- Summary of Application: Single enantiomers of functionalised benzopyran-3-amines, which are structurally similar to “3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid”, are used in the pharmaceutical industry as building blocks or intermediates in the synthesis of drugs acting as dopamine receptor ligands, as well as inhibitors of dopamine β-monooxygenase .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these applications are not detailed in the source .

Antimicrobial, Antiviral, Antihypertensive, Antidiabetic, Anticancer Agents

- Summary of Application: The literature survey revealed that 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar to “3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid”, possess various pharmacological activities including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these applications are not detailed in the source .

Synthesis and Interaction with Serotoninergic Receptors

- Summary of Application: A new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position was successfully prepared via palladium-mediated cross-coupling reactions . These compounds are structurally similar to “3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid”.

- Methods of Application: The compounds were prepared via palladium-mediated cross-coupling reactions .

- Results or Outcomes: Some of the new compounds showed high affinity for 5-HT 1A and 5-HT 7 receptors .

Potential Anxiolytic Agents

- Summary of Application: 3-amino-3,4-dihydro-2H-1-benzopyran derivatives were studied as potential anxiolytic agents .

- Methods of Application: A series of spiro [pyrrolidine- and piperidine-2,3’ (2’H)-benzopyrans] with various substitutions on the aromatic ring as well as on the extracyclic spiranic nitrogen atom were synthesized and evaluated for their serotonergic and dopaminergic activities .

- Results or Outcomes: Affinities for the 5-HT1A receptors were in the nanomolar range for the best compounds .

Orientations Futures

The synthesis and study of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, including “3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid”, is a topic of ongoing research . These compounds have shown potential in interacting with serotonin receptors, suggesting possible applications in the development of new drugs .

Propriétés

IUPAC Name |

3-amino-2,4-dihydrochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-10(9(12)13)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPYOBMQIAPLHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC1(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)

![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)